molecular formula C21H24FN5O3S B12915503 N-Cyclopentyl-5'-S-(2-fluorophenyl)-5'-thioadenosine CAS No. 581106-45-8

N-Cyclopentyl-5'-S-(2-fluorophenyl)-5'-thioadenosine

Katalognummer: B12915503
CAS-Nummer: 581106-45-8
Molekulargewicht: 445.5 g/mol
InChI-Schlüssel: SKEFGDREBIAUKI-HAXDFEGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclopentyl-5’-S-(2-fluorophenyl)-5’-thioadenosine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopentyl group, a fluorophenyl group, and a thioadenosine moiety, which contribute to its distinct chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-5’-S-(2-fluorophenyl)-5’-thioadenosine typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the cyclopentyl group, the fluorophenyl group, and the thioadenosine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of N-Cyclopentyl-5’-S-(2-fluorophenyl)-5’-thioadenosine may involve large-scale synthesis using similar synthetic routes as in laboratory settings. industrial processes are often optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclopentyl-5’-S-(2-fluorophenyl)-5’-thioadenosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N-Cyclopentyl-5’-S-(2-fluorophenyl)-5’-thioadenosine may yield sulfoxides or sulfones, while reduction may produce corresponding reduced derivatives.

Wissenschaftliche Forschungsanwendungen

N-Cyclopentyl-5’-S-(2-fluorophenyl)-5’-thioadenosine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: The compound may be used in the development of new materials or as a component in industrial processes.

Wirkmechanismus

The mechanism of action of N-Cyclopentyl-5’-S-(2-fluorophenyl)-5’-thioadenosine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate the precise molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

N-Cyclopentyl-5’-S-(2-fluorophenyl)-5’-thioadenosine can be compared with other similar compounds, such as:

    N-Cyclopentyl-5’-S-(2-chlorophenyl)-5’-thioadenosine: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-Cyclopentyl-5’-S-(2-bromophenyl)-5’-thioadenosine: Similar structure but with a bromine atom instead of a fluorine atom.

    N-Cyclopentyl-5’-S-(2-iodophenyl)-5’-thioadenosine: Similar structure but with an iodine atom instead of a fluorine atom.

The uniqueness of N-Cyclopentyl-5’-S-(2-fluorophenyl)-5’-thioadenosine lies in its specific chemical properties and biological activities, which may differ from those of its analogs due to the presence of the fluorine atom.

Eigenschaften

CAS-Nummer

581106-45-8

Molekularformel

C21H24FN5O3S

Molekulargewicht

445.5 g/mol

IUPAC-Name

(2R,3R,4S,5S)-2-[6-(cyclopentylamino)purin-9-yl]-5-[(2-fluorophenyl)sulfanylmethyl]oxolane-3,4-diol

InChI

InChI=1S/C21H24FN5O3S/c22-13-7-3-4-8-15(13)31-9-14-17(28)18(29)21(30-14)27-11-25-16-19(23-10-24-20(16)27)26-12-5-1-2-6-12/h3-4,7-8,10-12,14,17-18,21,28-29H,1-2,5-6,9H2,(H,23,24,26)/t14-,17-,18-,21-/m1/s1

InChI-Schlüssel

SKEFGDREBIAUKI-HAXDFEGKSA-N

Isomerische SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSC5=CC=CC=C5F)O)O

Kanonische SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSC5=CC=CC=C5F)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.